N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
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Description
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, also known as this compound, is a useful research compound. Its molecular formula is C15H26N2O8 and its molecular weight is 362.379. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of this compound with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.
Cellular Effects
This compound influences various cellular processes and functions. Amino acids and their derivatives, including this compound, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, this compound binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for this compound to avoid any harmful outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can impact its bioavailability and effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .
Properties
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVHTFKVKHTIN-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718169 |
Source
|
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752200-93-4 |
Source
|
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.